molecular formula C16H21N5O B5184536 N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine

N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine

Cat. No. B5184536
M. Wt: 299.37 g/mol
InChI Key: WFPKZMHXEFLZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine is a chemical compound that belongs to the class of kinase inhibitors. It is commonly referred to as JNJ-42756493 and has been extensively studied for its potential therapeutic applications. In

Mechanism of Action

JNJ-42756493 works by inhibiting the activity of JAK1, JAK2, and TYK2 kinases, which are involved in the regulation of immune responses and cell growth. By inhibiting these kinases, JNJ-42756493 can prevent the activation of immune cells and the proliferation of cancer cells.
Biochemical and Physiological Effects:
JNJ-42756493 has been shown to have several biochemical and physiological effects. It can inhibit the production of cytokines, which are involved in the regulation of immune responses. It can also inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells.

Advantages and Limitations for Lab Experiments

JNJ-42756493 has several advantages for lab experiments. It is a potent and selective inhibitor of JAK1, JAK2, and TYK2 kinases, which makes it a useful tool for studying the role of these kinases in various diseases. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity in vivo.

Future Directions

There are several future directions for the study of JNJ-42756493. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and psoriasis. Another potential application is in the treatment of cancer, particularly in combination with other targeted therapies. Further studies are needed to determine the optimal dose and treatment regimen for JNJ-42756493, as well as its safety and efficacy in clinical trials.
Conclusion:
In conclusion, JNJ-42756493 is a promising compound with potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Its mechanism of action involves the inhibition of JAK1, JAK2, and TYK2 kinases, which are involved in the regulation of immune responses and cell growth. While there are advantages and limitations to its use in lab experiments, further studies are needed to fully explore its potential in clinical applications.

Synthesis Methods

The synthesis of JNJ-42756493 involves the reaction of N-methyl-2-pyridinamine with 4-(1H-pyrazol-1-ylmethyl)-1-piperidinecarboxylic acid, followed by the addition of a carbonyl group. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

JNJ-42756493 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of several kinases, including JAK1, JAK2, and TYK2, which are involved in the regulation of immune responses and cell growth. This makes it a promising candidate for the treatment of autoimmune disorders and cancer.

properties

IUPAC Name

[6-(methylamino)pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-17-15-4-3-14(11-18-15)16(22)20-9-5-13(6-10-20)12-21-8-2-7-19-21/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPKZMHXEFLZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine

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